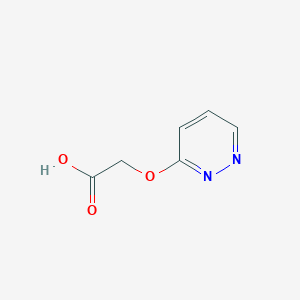

(Pyridazin-3-yloxy)acetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-pyridazin-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQBTLBHZQOIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423519 | |

| Record name | (pyridazin-3-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98197-84-3 | |

| Record name | (pyridazin-3-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities and Molecular Mechanisms of Pyridazin 3 Yloxy Acetic Acid Analogues

Modulatory Effects on Enzyme Systems and Biological Targets

Derivatives based on the pyridazine (B1198779) scaffold have demonstrated the ability to interact with several key enzymes and receptors involved in critical cellular processes, ranging from signal transduction in cancer to inflammatory pathways.

Interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. mdpi.com Consequently, VEGFR-2 has become a valuable target for the development of anticancer therapies. mdpi.com Pyridazine and its derivatives have been identified as promising scaffolds for the effective inhibition of VEGFR-2. nih.govresearchgate.net

Novel pyridazino[3,4,5-de]quinazoline derivatives were designed and synthesized as potential agents against hepatocellular carcinoma by targeting VEGFR-2. nih.gov In vitro and in vivo studies showed that these compounds possess significant antitumor activity. nih.gov Notably, the ethoxy aniline (B41778) derivative Compound 6 exhibited higher activity than the reference drug sorafenib, suggesting its potential as a promising anti-HCC agent attributable to its VEGFR-2 inhibition. nih.gov Similarly, other pyridine-derived compounds have been developed as VEGFR-2 inhibitors, with several showing potent anticancer activity against liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 10 (Pyridine-derived) | HepG2 | 4.25 | nih.gov |

| Compound 8 (Pyridine-derived) | HepG2 | 4.34 | nih.gov |

| Compound 9 (Pyridine-derived) | HepG2 | 4.68 | nih.gov |

| Compound 15 (Pyridine-derived) | HepG2 | 6.37 | nih.gov |

| Sorafenib (Reference) | HepG2 | 9.18 | nih.gov |

Agonistic Activity towards Thyroid Hormone Receptor Beta (THR-β)

Thyroid hormone receptors (TRs) are nuclear receptors that mediate the biological activity of thyroid hormones. google.com There is significant interest in developing THR-β selective agonists for treating metabolic diseases like obesity, hyperlipidemia, and non-alcoholic steatohepatitis (NASH), as they may offer the benefits of thyroid hormone action with reduced cardiovascular side effects. google.com Pyridazinone derivatives have been identified as potent and selective THR-β agonists. google.comgoogle.com

One notable example is Resmetirom, a pyridazine derivative investigated for the treatment of non-alcoholic fatty liver disease. nih.gov Research has led to the development of various pyridazinone compounds with demonstrated agonistic activity. For instance, certain [3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazine-3-sulfinyl)-phenyl]-acetic acid analogues have shown potent activity in THR-β recruitment assays. google.com

| Compound Name | EC₅₀ (nM) | Reference |

|---|---|---|

| [3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazine-3-sulfonyl)-phenyl]-acetic acid | 6.98 | google.com |

| [3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazine-3-sulfinyl)-phenyl]-acetic acid | 9.178 | google.com |

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in inflammation and pain pathways by producing prostaglandins. nih.govnih.gov Selective COX-2 inhibitors are favored over non-selective NSAIDs due to a better gastrointestinal safety profile. researchgate.net The pyridazine nucleus is considered a promising scaffold for developing potent and selective COX-2 inhibitors. researchgate.netnih.gov

Numerous studies have synthesized and evaluated pyridazine derivatives for their COX inhibitory activity. nih.gov New pyrazole–pyridazine hybrids have been designed, with some trimethoxy derivatives demonstrating higher COX-2 inhibitory action than the reference drug celecoxib. nih.gov Other synthesized pyridazine scaffolds also showed a clear preference for COX-2 over COX-1 inhibition, with some compounds exhibiting greater potency than celecoxib. nih.gov Furthermore, some pyrrolo[3,4-d]pyridazinone derivatives have been investigated as dual COX/LOX inhibitors, which is a valuable strategy for developing anti-inflammatory drugs that can circumvent the disadvantages of using NSAIDs alone. nih.govresearchgate.net

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 6b | 0.18 | 6.33 | nih.gov |

| Compound 4c | 0.26 | - | nih.gov |

| Compound 3g | 0.043 | - | researchgate.net |

| Compound 6a | 0.053 | - | researchgate.net |

| Compound 3d | 0.067 | - | researchgate.net |

| Celecoxib (Reference) | 0.35 | - | nih.gov |

Targeting Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that, in complex with cyclins, regulate the progression of the cell cycle. semanticscholar.orgmdpi.com CDK2, in particular, is crucial for the transition from the G1 to the S phase, making it an attractive target for cancer therapy. semanticscholar.org Several classes of pyridazine-containing heterocycles have been identified as potent CDK2 inhibitors.

A study on 3,6-disubstituted pyridazines identified them as a novel class of anticancer agents that target CDK2. nih.govresearchgate.net Several compounds from this series exhibited good inhibitory activity, with the derivative 11m , which bears two morpholine (B109124) moieties, showing the highest potency with an IC₅₀ of 20.1 nM. nih.gov This was the first report of 3,6-disubstituted pyridazines as anticancer CDK inhibitors. nih.gov Other scaffolds, such as imidazo[1,2-b]pyridazines and pyrazolo[3,4-c]pyridazines, have also been explored as sources of CDK2 inhibitors. semanticscholar.orgmdpi.com

| Compound Series | Specific Compound | CDK2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3,6-disubstituted pyridazines | 11m | 20.1 | nih.gov |

| 3,6-disubstituted pyridazines | 11h | 43.8 | nih.gov |

| 3,6-disubstituted pyridazines | 11l | 55.6 | nih.gov |

| 3,6-disubstituted pyridazines | 11e | 151 | nih.gov |

Modulation of PIM Kinases

PIM kinases are a family of serine/threonine kinases that play a role in cell cycle progression, apoptosis, and drug resistance, making them potential targets for cancer treatment, particularly in hematopoietic malignancies. nih.govsemanticscholar.orgtandfonline.com Imidazo[1,2-b]pyridazines have been identified as a family of small molecules that specifically interact with and inhibit PIM kinases with low nanomolar potency. nih.govsemanticscholar.org

Structural analysis revealed that these inhibitors are ATP competitive but not ATP mimetic, binding to the N-terminal lobe of the kinase rather than the hinge region, which contributes to their selectivity. nih.govsemanticscholar.org The compound K00135 was shown to impair the survival of leukemia cells and suppress the growth of leukemic blasts from acute myelogenous leukemia patients. nih.gov Additionally, triazolo[4,3-b]pyridazine derivatives have been investigated as another class of PIM-1 kinase inhibitors. researchgate.netvensel.org

| Compound Series | Target Kinase | Activity/Potency | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazines (e.g., K00135) | PIM-1, PIM-2 | Low nanomolar potency | nih.govsemanticscholar.org |

| Triazolo[4,3-b]pyridazines | PIM-1 | Identified as potent inhibitors | researchgate.netvensel.org |

Broad Spectrum Biological Activities of Pyridazine Derivatives

The pyridazine core is an invaluable scaffold in medicinal chemistry, with its derivatives possessing a vast range of pharmacological activities. rjptonline.orgresearchgate.net Beyond their specific interactions with the targets mentioned above, pyridazine-containing compounds have demonstrated a wide spectrum of biological effects.

These activities include antibacterial, antifungal, antiviral, antimalarial, and antitubercular properties. researchgate.netresearchgate.net In addition, they have been reported to have antihypertensive, anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. rjptonline.orgsarpublication.comjocpr.com The diverse biological potential of pyridazinone and pyridazine derivatives has also been leveraged in developing agents with antiplatelet, antidiabetic, and cardiotonic activities. researchgate.netsarpublication.com This broad utility highlights the importance of the pyridazine nucleus as a privileged structure for the design and development of novel therapeutic agents for a multitude of diseases. rjptonline.orgresearchgate.net

Antimicrobial Efficacy

Analogues of (Pyridazin-3-yloxy)acetic acid have been the subject of numerous studies to evaluate their efficacy against a spectrum of microbial pathogens. Research has shown that modifications to the pyridazine core can lead to compounds with significant antibacterial properties.

A variety of novel pyridazine derivatives have been synthesized and screened for their antimicrobial activity. These studies often involve testing the compounds against both Gram-positive and Gram-negative bacteria. For instance, certain hydrazone derivatives of pyridazine have demonstrated notable biological activity against strains such as Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. acs.org In one study, the hydrazone derivative 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648) was identified as having the highest biological activity among the tested compounds. acs.org

Other research has focused on incorporating different moieties, such as triazole and thiazolidine, into the pyridazine structure, resulting in compounds with a range of antimicrobial potencies from weak to potent. nih.gov The antimicrobial screening of newly synthesized pyridazinone derivatives has also yielded promising results. For example, some compounds have shown excellent activity against S. pyogenes and E. coli, while others were particularly effective against S. aureus. nih.gov The mechanism of action for these compounds is believed to involve the disruption of essential cellular processes in the bacteria, leading to growth inhibition or cell death.

| Compound Type | Target Microorganism(s) | Observed Activity |

| Hydrazone Derivatives | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Highest biological activity observed in specific derivatives. acs.org |

| Pyridazinone Derivatives | S. pyogenes, E. coli, S. aureus | Excellent to good activity depending on the derivative. nih.gov |

| Triazole/Thiazolidine Hybrids | Various bacteria and fungi | Potent to weak antimicrobial activity. nih.gov |

Antihypertensive Properties

The investigation of pyridazine derivatives has extended to their potential in managing cardiovascular conditions, particularly hypertension. Certain analogues have demonstrated the ability to lower blood pressure, suggesting a mechanism of action related to the relaxation of blood vessels.

In a study focused on newly synthesized 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives, several compounds were screened for their antihypertensive activities. Using a non-invasive tail-cuff method, specific derivatives, notably compounds 4e and 4i, showed appreciable antihypertensive activity. nih.gov This suggests that the pyridazine core, when appropriately substituted, can serve as a valuable pharmacophore for the development of new antihypertensive agents. The vasodilatory effect is a key mechanism for many antihypertensive drugs, and it is plausible that these pyridazine analogues exert their effects through similar pathways.

| Compound ID | Substituents | Antihypertensive Activity |

| 4e | CH, p-Br | Appreciable |

| 4i | OCH, m-CH | Appreciable |

Anticancer Potential

The fight against cancer has led researchers to explore a multitude of chemical scaffolds, and pyridazine derivatives have emerged as a promising class of compounds with significant anticancer potential. These analogues have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

One area of investigation involves the inhibition of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis. A series of novel pyridazine analogues were synthesized and evaluated against metastatic neoplastic cells. One particular compound, 6j, demonstrated potential cytotoxic efficacy against a range of cancer cells, including A549 (lung), HepG2 (liver), A498 (kidney), CaSki, and SiHa (cervical) cells. nih.gov This compound was found to arrest cancer cell migration and invasion by counteracting the expression of MMP-2 and MMP-9. nih.gov

Another mechanism through which pyridazine analogues exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention. Pyrazolopyridazine has been identified as a potent inhibitor of CDK1/cyclin B, and its analogues have demonstrated antitumor activities. nih.gov The diverse mechanisms of action, including the disruption of microtubule assembly and angiogenesis inhibition, underscore the potential of pyridazine-based compounds as novel anticancer drugs. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action |

| Compound 6j | A549, HepG2, A498, CaSki, SiHa | MMP-2 and MMP-9 Inhibition nih.gov |

| Pyrazolopyridazine Analogues | Various | CDK Inhibition nih.gov |

| Triazolo[4,3-b]pyridazinones | Hep (Hepatoma) | Antiproliferative nih.gov |

Anti-Inflammatory Effects

Inflammation is a complex biological response implicated in a wide range of diseases. The pyridazinone core, a key feature in many analogues of this compound, has been identified as a leading structure for the development of anti-inflammatory agents with potentially low ulcerogenic effects. acs.org

The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Vicinally disubstituted pyridazinones have been identified as selective COX-2 inhibitors. acs.org For example, the compound 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963) has demonstrated good selectivity for COX-2 over COX-1, high oral anti-inflammatory activity in vivo, and gastric safety. acs.org Other research has explored heterocyclic-fused pyridazinones that inhibit phosphodiesterase-4 (PDE-4), another important target in the inflammatory cascade. acs.org These findings highlight the potential of pyridazinone derivatives to serve as a basis for the development of new and safer anti-inflammatory drugs.

| Compound/Derivative Class | Target Enzyme | Therapeutic Effect |

| Vicinally Disubstituted Pyridazinones (e.g., ABT-963) | COX-2 | Anti-inflammatory acs.org |

| Heterocyclic-fused Pyridazinones | PDE-4 | Anti-inflammatory acs.org |

Antifungal Activities

In addition to their antibacterial properties, analogues of this compound have also been investigated for their efficacy against fungal pathogens. Many studies that screen for antimicrobial activity include fungal strains to assess the broad-spectrum potential of the synthesized compounds.

For example, a series of novel pyridazine derivatives that were evaluated for antibacterial activity were also tested against fungal species. nih.gov It was found that most of the synthesized compounds demonstrated a range of antifungal activity, from potent to weak. nih.gov In another study, certain pyridazinone derivatives were tested against Aspergillus niger and Candida albicans. One derivative, in particular, showed very good activity against both fungal strains. nih.gov These findings suggest that the pyridazine scaffold is a viable starting point for the development of new antifungal agents, which are critically needed to combat the rise of drug-resistant fungal infections.

| Compound/Derivative | Fungal Strain(s) | Observed Activity |

| Novel Pyridazine Derivatives | Various fungi | Potent to weak nih.gov |

| Pyridazinone Derivative IIId | Aspergillus niger, Candida albicans | Very good activity nih.gov |

| Pyridazinone Derivative IIIa | Aspergillus niger, Candida albicans | Good activity nih.gov |

Cardiotonic Investigations

Research into pyridazine-based compounds has revealed their potential as cardiotonic agents, which are substances that increase the force of contraction of the heart muscle. This positive inotropic effect is beneficial in the treatment of heart failure.

A series of [4-(substituted-amino)phenyl]pyridazinones were synthesized and evaluated for their inotropic activity. Among these, 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) showed extremely potent positive inotropic activity along with vasodilating activity. nih.gov The mechanism of action for some of these cardiotonic pyridazinones involves the inhibition of phosphodiesterase III, an enzyme found in heart muscle. nih.gov Further studies on 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones have also identified a new class of potent positive inotropic agents. The synthesis and evaluation of these compounds have provided valuable insights into the structure-activity relationships necessary for potent cardiotonic effects.

| Compound | Activity | Mechanism of Action (Proposed) |

| MCI-154 | Potent positive inotropic and vasodilating | Phosphodiesterase III Inhibition nih.govnih.gov |

| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones | Positive inotropic | Phosphodiesterase III Inhibition |

Neurological Disorder Research (e.g., Anti-Alzheimer's, Anti-Parkinson's)

The multifaceted nature of neurological disorders such as Alzheimer's and Parkinson's disease necessitates the development of novel therapeutic strategies. Recent research has pointed towards pyridazine derivatives as potential candidates for addressing the complex pathology of these conditions.

One promising approach involves the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome, which is implicated in the inflammatory processes associated with neurodegeneration. A series of novel pyridazine derivatives have been described as NLRP3 inhibitors for the potential treatment of Alzheimer's and Parkinson's disease. acs.org Another therapeutic strategy for Alzheimer's disease focuses on the cholinergic hypothesis, which posits that a decline in the neurotransmitter acetylcholine (B1216132) contributes to cognitive decline. Consequently, inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, are a mainstay of current treatment. Several studies have suggested that pyridazine analogues can act as AChE inhibitors, thus representing a potential avenue for the development of new anti-Alzheimer's agents. samipubco.com The ability of pyridazine-based compounds to target multiple aspects of neurodegenerative diseases, including neuroinflammation and neurotransmitter regulation, makes them a highly interesting scaffold for further research in this area.

| Therapeutic Target | Neurological Disorder | Role of Pyridazine Derivatives |

| NLRP3 Inflammasome | Alzheimer's Disease, Parkinson's Disease | Inhibitors acs.org |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibitors samipubco.com |

Antidiabetic and Anticonvulsant Studies

Analogues of this compound, particularly those incorporating the pyridazine and pyridazinone core, have been the subject of investigation for their potential therapeutic effects in managing diabetes and convulsions.

In the realm of antidiabetic research , various pyridazine derivatives have demonstrated notable activity. Certain pyrido[2,3-d]pyridazine-ylacetic acid compounds have been identified as aldose reductase inhibitors, which are significant in controlling chronic diabetic complications. google.com Other studies have focused on 3,6-disubstituted pyridazine analogues as GPR119 agonists, which play a role in glucose homeostasis. researchgate.net Research into biaryl pyrazolo[3,4-b]pyridine derivatives, which share a similar nitrogen-containing heterocyclic structure, showed that both ester and hydrazide derivatives exhibited potent α-amylase inhibitory activity. mdpi.com Several of these compounds displayed significantly lower IC50 values than the reference drug acarbose, indicating strong potential for glycemic control. The hydrazide derivatives, in particular, showed remarkable activity, which was attributed to the nitrogen donor atoms in the hydrazide group interacting directly with the active sites of the α-amylase enzyme. mdpi.com

For anticonvulsant properties , pyridazinone analogues have been recognized as promising candidates. nih.gov A series of hybrid pyridazinone-thiazole compounds were designed and synthesized, with some demonstrating significant anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTz) seizure models. nih.gov For instance, compound SP-5F was effective at median doses of 24.38 mg/kg (MES) and 88.23 mg/kg (scPTz). nih.gov Further investigations into substituted pyrido[2,3-d] pyridazines also revealed excellent anticonvulsant potential. soeagra.com One particular compound, 5b, provided 87% protection from mortality in a pentylenetetrazole (PTZ) induced seizure test and significantly delayed the onset of myoclonic and clonic seizures. soeagra.comresearchgate.net The mechanism for this activity is suggested to be linked to a high binding affinity with the GABA-A receptor. soeagra.com

| Study Type | Compound Class | Target/Test Model | Key Findings |

| Antidiabetic | Pyrido[2,3-d]pyridazine-ylacetic acids | Aldose Reductase | Useful for controlling chronic diabetic complications. google.com |

| Antidiabetic | 3,6-Disubstituted pyridazine analogs | GPR119 Agonism | Act as partial agonists, indicating potential as a scaffold for GPR119 agonists. researchgate.net |

| Antidiabetic | Biaryl pyrazolo[3,4-b]pyridine hydrazides | α-amylase inhibition | Several derivatives showed excellent inhibition with IC50 values like 5.10, 5.12, and 5.17 μM. mdpi.com |

| Anticonvulsant | Pyridazinone-thiazole hybrids | MES & scPTz tests | Compound SP-5F showed significant activity with ED50 of 24.38 mg/kg (MES) and 88.23 mg/kg (scPTz). nih.gov |

| Anticonvulsant | Substituted pyrido[2,3-d] pyridazines | PTZ test | Compound 5b provided 87% protection from mortality and delayed seizure onset. soeagra.comresearchgate.net |

**3.3. Mechanisms of Biological Action at the Molecular Level

The biological activities of this compound analogues are underpinned by their specific interactions with various molecular targets. Molecular docking studies have been instrumental in elucidating these interactions.

In anticonvulsant analogues, the proposed mechanism involves interaction with the GABA-A receptor. nih.gov Molecular docking of a potent pyridazinone-thiazole hybrid confirmed its GABA modulatory effects, suggesting that the compound binds to the active site of the receptor, leading to hyperpolarization of neuronal membranes and reduced hyperexcitability. nih.govsoeagra.com

For antidiabetic activity, studies on pyrazolo[3,4-b]pyridine derivatives showed that the nitrogen donor atoms of hydrazide functional groups could directly interact with the active sites of the α-amylase enzyme, leading to its inhibition. mdpi.com Other pyridazine-related scaffolds have been designed to target enzymes like c-Met kinase. nih.gov Docking analyses revealed that matching the lipophilic and hydrophilic properties of the inhibitor's structural fragments to the corresponding binding pockets in the enzyme is crucial for optimal activity. nih.gov

The structural features of pyrido[2,3-d]pyridazine (B3350097) derivatives also allow them to bind effectively to specific receptors or act as enzyme inhibitors. evitachem.com Furthermore, research on 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid identified it as a novel ligand scaffold with high affinity and selectivity for the high-affinity γ-hydroxybutyric acid (GHB) binding sites over the GABAA receptor orthosteric binding sites. nih.gov

| Compound Class | Biological Target | Key Interaction Details |

| Pyridazinone-thiazole hybrids | GABA-A Receptor | Binding at the active site leads to GABA modulatory effects. nih.gov |

| Pyrazolo[3,4-b]pyridine hydrazides | α-amylase | Nitrogen donor atoms of the hydrazide group interact with the enzyme's active site. mdpi.com |

| 2,6-disubstituted pyridazinones | c-Met Kinase | Optimal activity requires matching inhibitor fragments' properties to enzyme's binding pockets. nih.gov |

| 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid | GHB High-Affinity Binding Sites | Shows high affinity (Ki 0.19-2.19 μM) and >50 times selectivity. nih.gov |

Several analogues of this compound have demonstrated significant potential in inhibiting the proliferation of cancer cells. A series of novel 3(2H)-pyridazinone derivatives were synthesized and evaluated for their anti-proliferative effects against AGS (gastric adenocarcinoma) cells. unich.it

Similarly, a series of pyridazine hydrazide appended phenoxy acetic acid analogues were synthesized and evaluated against various metastatic cancer cells. nih.gov One compound, designated 6j, showed potent cytotoxic efficacy against a range of cell lines including A549 (lung), HepG2 (liver), A498 (kidney), CaSki, and SiHa (cervical). nih.gov This compound was found to arrest the migration and invasion of A549 cells by counteracting the expression of matrix metalloproteinase (MMP)-2 and MMP-9. nih.gov

The anti-proliferative activity of 2,6-disubstituted pyridazinone derivatives has been linked to their function as c-Met inhibitors. nih.gov By optimizing the structure based on computer modeling, a selective c-Met inhibitor was developed that exhibited a high enzyme inhibition IC50 value of 4.2 nM and a potent EBC-1 cell proliferation inhibition IC50 value of 17 nM. nih.gov

| Compound Class | Cell Line(s) | Key Findings on Proliferation |

| 3(2H)-pyridazinone derivatives | AGS (gastric adenocarcinoma) | Demonstrated anti-proliferative effects. unich.it |

| Pyridazine hydrazide phenoxy acetic acids | A549, HepG2, A498, CaSki, SiHa | Compound 6j showed potent cytotoxic efficacy and arrested cell migration by downregulating MMP-2 and MMP-9. nih.gov |

| 2,6-disubstituted pyridazinones | EBC-1 (lung cancer) | A selective c-Met inhibitor showed a high cell proliferation inhibition IC50 value of 17 nM. nih.gov |

| Pyrazolo[3,4-d]pyridazine derivatives | A549, HCT-116, HEPG2 | PPD-1 yielded remarkable cytotoxicity on all cancer cell lines tested. nih.gov |

Beyond inhibiting proliferation, certain pyridazine derivatives actively induce programmed cell death, or apoptosis, in cancer cells. The cytotoxic effect of a series of newly synthesized pyridazin-3(2H)-one derivatives on human breast adenocarcinoma cells (MCF-7) was found to be associated with the induction of apoptosis. semanticscholar.org

A pyrazolo[3,4-d]pyridazine derivative, PPD-1, was shown to induce Sub G1 and G2/M cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov The percentage of apoptotic cells in cells treated with PPD-1 increased significantly to 10.06% compared to 0.57% in untreated cells. nih.gov The mechanism for this apoptosis induction was investigated at the molecular level. nih.gov Treatment with PPD-1 led to a significant overexpression of the effector caspase-3 (7.19-fold), the pro-apoptotic Bax protein (7.28-fold), and the tumor suppressor p53 (5.08-fold). nih.gov Concurrently, the expression of the anti-apoptotic bcl-2 gene was inhibited (reduced to 0.22-fold). nih.gov These findings indicate that the compound disrupts the critical Bcl-2/Bax balance, leading to the induction of apoptosis, likely through the intrinsic mitochondria-dependent pathway. nih.gov

| Compound Class | Cell Line | Apoptotic Mechanism | Key Molecular Changes |

| Pyridazin-3(2H)-one derivatives | MCF-7 (breast adenocarcinoma) | Cytotoxic effect associated with apoptosis induction. semanticscholar.org | Not specified. |

| Pyrazolo[3,4-d]pyridazine derivatives | A549 (lung cancer) | Induction of Sub G1 and G2/M cell cycle arrest and apoptosis. nih.gov | Overexpression of caspase-3, Bax, p53; Inhibition of Bcl-2. nih.gov |

Structure Activity Relationship Sar Studies of Pyridazin 3 Yloxy Acetic Acid and Its Derivatives

Elucidation of Structural Features Influencing Biological Efficacy

Understanding the relationship between the structural features of (Pyridazin-3-yloxy)acetic acid derivatives and their biological activity is crucial for designing potent and selective molecules. SAR studies have illuminated how modifications to various parts of the scaffold—the substituent groups, the acetic acid side chain, and the pyridazine (B1198779) core itself—modulate their efficacy.

The nature and position of substituent groups on both the pyridazine ring and its associated phenyl ring are critical determinants of biological activity. nih.gov In the context of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition, specific substitutions have been shown to dramatically enhance potency. For instance, in a series of pyridazine-urea derivatives, the introduction of a urea moiety on the phenyl ring linked to the pyridazinone oxygen was a key design element. researchgate.net

Detailed SAR studies revealed that substitution on this distal phenyl ring significantly influenced VEGFR-2 inhibitory activity. A 4-chloro-3-(trifluoromethyl)phenyl group was found to be particularly effective. researchgate.net The compound 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative (18b) , which incorporates this feature, exhibited potent nanomolar inhibition of VEGFR-2. researchgate.net

Table 1: VEGFR-2 Inhibitory Activity of Substituted Pyridazine Derivatives

| Compound | Substituent Group (on distal phenylurea) | VEGFR-2 IC₅₀ (nM) |

|---|---|---|

| 18b | 4-chloro-3-(trifluoromethyl)phenyl | 60.7 |

| 18c | 3-methylphenyl | 107 |

Data sourced from research on novel pyridazine-based scaffolds as antiangiogenic agents. researchgate.net

Similarly, in the development of thyroid hormone receptor β (THR-β) agonists, substitutions on the pyridazinone ring are pivotal for both potency and selectivity. The beneficial effects of thyroid hormone on lipid levels are primarily mediated by THR-β, while adverse cardiac effects are linked to THR-α. nih.gov A key breakthrough was the identification of a pyridazinone series that demonstrated greater selectivity for THR-β. nih.gov The introduction of an isopropyl group at the 5-position of the pyridazinone ring was a critical modification. Further optimization by adding a cyanoazauracil substituent to the phenylacetic acid portion led to the discovery of MGL-3196 , a compound with 28-fold selectivity for THR-β over THR-α. nih.gov

The acetic acid side chain is a crucial pharmacophoric element for many this compound derivatives, directly participating in interactions with biological targets. In a series of pyridazinone compounds developed as thyroid hormone receptor agonists, the [3,5-dibromo-4-(6-chloro-5-isopropyl-pyridazin-3-yloxy)-phenyl]-acetic acid structure was a key intermediate, highlighting the importance of the acetic acid moiety for this class of compounds. google.com

The acidic nature of this side chain allows it to form key ionic interactions or hydrogen bonds within the ligand-binding pocket of target receptors. For instance, structurally diverse amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have been investigated for analgesic and anti-inflammatory activities. The presence of the acetamide side chain linked to the lactam nitrogen of the pyridazinone ring was found to be important for these actions. sarpublication.com Modifications of this side chain, such as converting the carboxylic acid to various amides, directly influence the activity profile, indicating that the terminal functional group is essential for target engagement. sarpublication.com

Conformational rigidity can be a key factor in enhancing the binding affinity and selectivity of a ligand for its target receptor. Rigidification of the pyridazinyl moiety, often achieved by fusing it with other ring systems, can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

This strategy has been explored in the design of novel VEGFR-2 inhibitors. By employing a scaffold hopping strategy, researchers designed unexplored triazolopyridazine derivatives based on known imidazopyridazine moieties. researchgate.net The fusion of the triazolo ring to the pyridazine core creates a more rigid, planar system. This structural constraint can lead to more defined interactions within the ATP-binding pocket of VEGFR-2, potentially improving inhibitory potency. The successful development of potent inhibitors from this class underscores the value of pyridazinyl moiety rigidification as a design strategy. researchgate.net

Rational Design Principles for Optimized Pyridazine-Based Bioactive Molecules

The rational design of pyridazine-based compounds leverages structural insights to create molecules with improved potency, selectivity, and drug-like properties. nih.gov Techniques such as scaffold hopping and bioisosteric replacement, combined with a deep understanding of the target receptor's binding site, have proven instrumental in this process.

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to explore new chemical space, improve properties, and circumvent existing patents. researchgate.netnih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, often leading to comparable biological activity. researchgate.netmdpi.com

In the context of pyridazine derivatives, these principles have been applied to discover novel chemotypes. For example, the design of certain JNK1 inhibitors involved a scaffold hop from a pyrazole ring to a pyridazine ring. acs.org Additionally, the amide linker in the parent compound was subjected to bioisosteric replacement with hydrazide, semicarbazide, and thiosemicarbazide moieties to generate new series of compounds with potential anticancer activity. acs.org The pyridazine ring itself is often considered an advantageous substitute for a phenyl ring, as its inherent polarity can improve physicochemical properties and reduce potential interactions with the hERG potassium channel. nih.gov This type of replacement can lead to compounds with better safety profiles.

The rational design of pyridazine derivatives as inhibitors of specific receptors like VEGFR-2 or agonists for THR-β relies on a detailed understanding of the target's three-dimensional structure and key binding interactions. mdpi.com

VEGFR-2 Inhibitors: The design of pyridazine-based VEGFR-2 inhibitors often follows a pharmacophore model derived from known inhibitors like Sorafenib. nih.govmdpi.com Key features typically include:

A heterocyclic core (e.g., pyridazine) capable of forming hydrogen bonds with the hinge region of the kinase domain (specifically with Cys919). researchgate.net

A central aromatic ring (phenyl) that occupies the space near the gatekeeper residue.

A distal lipophilic group that extends into a hydrophobic pocket.

A linker, often a urea or amide moiety, that provides additional hydrogen bonding interactions.

One successful strategy involved designing pyridazine-urea derivatives through scaffold hopping from known imidazopyridazine structures. researchgate.net This led to the development of compounds that exhibited potent, nanomolar inhibition of VEGFR-2 by effectively interacting with the key residues in the ATP binding site. researchgate.net

Table 2: Activity of Pyridazine-Based VEGFR-2 Inhibitors

| Compound | Description | VEGFR-2 IC₅₀ |

|---|---|---|

| Compound 10 | Pyridine-derived VEGFR-2 inhibitor | 0.12 µM |

| Compound 8c | Pyridazine-urea derivative | 1.8 µM |

| Compound 8f | Pyridazine-urea derivative | 1.3 µM |

| Compound 18b | Pyridazine-urea derivative | 60.7 nM |

| Sorafenib (Reference) | Multi-kinase inhibitor | 0.10 µM |

Data compiled from studies on pyridine and pyridazine-based VEGFR-2 inhibitors. researchgate.netnih.gov

THR-β Agonists: For THR-β agonists, the primary design challenge is achieving selectivity over the THR-α isoform to avoid cardiac side effects. nih.gov The design of selective pyridazinone-based THR-β agonists, such as MGL-3196, was guided by modifying a central phenylacetic acid scaffold. Key modifications included:

Halogen Substitution: Placing chloro or bromo groups at the 3 and 5 positions of the central phenyl ring. google.com

Pyridazinone Substituents: Introducing bulky groups like isopropyl at the 5-position of the pyridazinone ring to enhance β-selectivity. nih.gov

Acid Side Chain Modification: Replacing the simple acetic acid with larger, more complex acidic groups like cyanoazauracil. This modification significantly improved both potency and selectivity. nih.gov

This rational, iterative approach allowed for the optimization of the pyridazinone scaffold, leading to a clinical candidate with a highly desirable profile for treating dyslipidemia. nih.gov

Strategies for Enhancing Selectivity and Potency

The therapeutic potential of compounds derived from the this compound scaffold is critically dependent on their potency and selectivity towards specific biological targets. High potency ensures efficacy at lower concentrations, while selectivity minimizes off-target effects. Research into the structure-activity relationships (SAR) of this class of compounds has led to the development of several key strategies to modulate these properties. These strategies primarily involve systematic modifications of the core pyridazinone structure, the acetic acid side chain, and the incorporation of various substituents.

One of the most effective strategies involves the introduction and modification of substituents on an aryl ring attached to the pyridazinone core. This approach is particularly well-documented in the development of selective inhibitors for enzymes like monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases. By synthesizing a series of derivatives with different functional groups on a phenyl ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target's active site.

For instance, studies on 3(2H)-pyridazinone derivatives have shown that the nature and position of a substituent on an attached phenyl ring significantly influence both potency and selectivity for MAO-B over its isoenzyme, MAO-A. researchgate.netnih.gov The introduction of electron-withdrawing groups, such as halogens, has been found to be particularly effective. nih.gov Comparing derivatives with different halogen substitutions reveals a clear trend: a bromo group at the meta position of the phenyl ring results in the most potent MAO-B inhibition, followed by a chloro group at the para position. researchgate.net This highlights the sensitivity of the enzyme's binding pocket to both the electronic nature and the spatial arrangement of the substituents.

Table 1: Effect of Aryl Substitution on MAO-B Inhibitory Activity and Selectivity Data sourced from studies on 3(2H)-pyridazinone derivatives. researchgate.net

| Compound ID | Para-Substitution (on Phenyl Ring) | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (MAO-A IC₅₀ / MAO-B IC₅₀) |

| T1 | -H | 0.35 | >10 | >28.57 |

| T3 | -Cl | 0.039 | 4.19 | 107.4 |

| T5 | -F | 0.22 | >10 | >45.45 |

| T7 | -Br | 0.19 | >10 | >52.63 |

| T9 | -OCH₃ | 0.16 | 8.32 | 52.0 |

| T11 | -CH₃ | 0.27 | >10 | >37.04 |

| T12 | -N(CH₃)₂ | 0.14 | 7.21 | 51.5 |

Note: A higher Selectivity Index indicates greater selectivity for MAO-B.

Furthermore, the introduction of a piperazinyl linker between the pyridazinone nucleus and an additional phenyl group has been investigated as a means to enhance anti-proliferative activity against cancer cells. nih.gov This strategy aims to position the terminal phenyl group in a way that allows for optimal interactions with specific residues within the target enzyme or receptor, thereby increasing potency and selectivity. The synthesis of these more complex derivatives involves multi-step reactions, often starting with a nucleophilic substitution on a dichloropyridazine core, followed by hydrolysis, N-alkylation with ethyl bromoacetate, and finally condensation with various benzaldehyde derivatives to yield the target compounds. nih.govnih.gov These structural elaborations provide a versatile platform for fine-tuning the pharmacological profile of the this compound scaffold.

Computational and Theoretical Investigations of Pyridazin 3 Yloxy Acetic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic structure and geometry of a molecule. These methods solve quantum mechanical equations to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net It is employed to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy state of the molecule. nih.gov Studies on related pyridazine (B1198779) structures often utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p) to perform these calculations. nih.gov

From an optimized geometry, various electronic properties can be calculated. researchgate.net These parameters are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. For pyridazine-based systems, DFT calculations are used to determine key quantum chemical parameters that describe their reactivity and stability. ijsr.net

Table 1: Calculated Electronic Properties of a Pyridazine System

| Property | Value | Significance |

|---|---|---|

| Total Energy (eV) | Varies | Indicates the stability of the optimized molecular structure. |

| Dipole Moment (Debye) | Varies | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

| Electronegativity (χ) | Varies | Describes the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | Varies | Indicates resistance to change in electron distribution; harder molecules are less reactive. ijsr.net |

Note: Specific values are dependent on the exact molecule and computational method.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic). aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. ijsr.netnih.gov Conversely, a large energy gap implies high stability and low reactivity. DFT calculations are the primary method for determining the energies of these orbitals. aimspress.com For pyridazine derivatives, the addition of substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.netijsr.net

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability. |

Note: Values are calculated computationally and vary for different pyridazine derivatives.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes such as adsorption and conformational changes that are not apparent from static quantum calculations.

MD simulations can be used to study the adsorption of molecules onto a surface, which is a key mechanism in processes like corrosion inhibition. Theoretical studies suggest that pyridazine molecules, particularly those identified as "soft" molecules through HOMO-LUMO analysis, are expected to be effective corrosion inhibitors. ijsr.net This is because they can readily offer electrons to the vacant orbitals of metal surfaces. ijsr.net

In a typical simulation, the (Pyridazin-3-yloxy)acetic acid molecule would be placed in a simulation box with a metal surface (e.g., iron or copper) and a solvent (e.g., water) to mimic an acidic environment. The simulation would track the interactions between the molecule and the surface, revealing the adsorption energy and the orientation of the molecule on the surface. Strong adsorption, indicating effective surface coverage, is a hallmark of a good corrosion inhibitor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. mdpi.comresearchgate.net

For this compound and its derivatives, docking studies can identify potential biological targets. The process involves generating multiple conformations of the ligand and fitting them into the active site of a target protein. mdpi.com A scoring function then estimates the binding energy for each pose, with lower binding energies typically indicating a more favorable interaction. researchgate.net These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the pyridazine derivative and amino acid residues in the target's active site. nih.gov

In Silico Modeling for Biological Activity Prediction

In silico modeling encompasses a range of computational methods used to predict the biological activities and pharmacokinetic properties of a molecule before it is synthesized or tested experimentally. nih.gov These predictive models are essential for prioritizing compounds in drug discovery pipelines. actamedica.org

For compounds like this compound, in silico tools can predict a wide spectrum of properties. This includes adherence to drug-likeness rules, such as Lipinski's rule of five, which assesses whether a compound has physicochemical properties that would make it a likely orally active drug in humans. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to computationally forecast a compound's behavior in the body. nih.gov Software platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can screen a molecular structure against databases of known active compounds to predict its likely biological targets and mechanisms of action. actamedica.org Such predictions for pyridazine derivatives have included potential anti-inflammatory, antimicrobial, and enzyme inhibitory activities. nih.govactamedica.orgnih.gov

Table 3: Representative In Silico Predictions for Drug-Likeness and Biological Activity

| Parameter/Prediction | Description | Typical Criteria/Output |

|---|---|---|

| Drug-Likeness | ||

| Lipinski's Rule of Five | A set of rules to evaluate if a compound is likely to be an orally active drug. | Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. nih.gov |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | Prediction of how well the compound is absorbed from the gut. | High/Low |

| CYP Isoform Inhibition | Prediction of whether the compound inhibits key cytochrome P450 enzymes, which can lead to drug-drug interactions. | Inhibitor/Non-inhibitor. nih.gov |

| Predicted Activity | ||

| Biological Targets | Predicted protein or enzyme targets for the compound. | List of potential targets (e.g., kinases, proteases, phosphatases). actamedica.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding the chemical features responsible for the activity and in designing new, more potent analogues. For pyridazine and pyridazinone derivatives, various QSAR models have been developed to explore their diverse biological activities, including vasorelaxant, fungicidal, and anticancer effects. nih.govasianpubs.orgtandfonline.com

The general approach in QSAR studies involves the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. These descriptors are then used as independent variables in statistical methods, like multiple linear regression (MLR), to build a model that can predict the biological activity. asianpubs.orgsemanticscholar.org

For instance, a 2D-QSAR study on a series of 3,6-disubstituted pyridazines identified key molecular descriptors that influence their vasorelaxant activity. The developed model, which showed a high statistical significance, can be instrumental in predicting the activity of new compounds in this class. nih.gov Another study on pyridazinone derivatives employed density functional theory (DFT) to obtain optimized 3D structures and various parameters. The resulting QSAR models indicated that the total energy (AE) and the logarithm of the partition coefficient (log P) were crucial factors influencing their fungicidal activity against housefly larvae. asianpubs.org

Furthermore, three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrazolo[3,4-d]pyridazinone derivatives as inhibitors of Fibroblast growth factor receptor 1 (FGFR1). These studies provide contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity, thus offering a more detailed understanding of the ligand-receptor interactions. tandfonline.com

While a specific QSAR model solely for this compound is not publicly available, the methodologies applied to its close analogues provide a robust framework for its future computational evaluation. Key descriptors likely to influence its biological activity would include:

Topological descriptors: These describe the atomic connectivity in the molecule.

Electronic descriptors: Such as dipole moment and frontier orbital energies (HOMO and LUMO), which are crucial for molecular interactions.

Quantum chemical descriptors: These provide insights into the electronic structure and reactivity.

Below is an interactive data table summarizing the types of molecular descriptors commonly employed in QSAR studies of pyridazine derivatives.

| Descriptor Class | Examples | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | General drug-likeness and pharmacokinetic properties. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular size, shape, and branching. |

| Geometric | Molecular surface area, Molecular volume | Relates to the steric fit of the molecule in a receptor binding site. |

| Electrostatic | Dipole moment, Partial charges on atoms | Governs electrostatic interactions with the biological target. |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and distribution. |

Prediction of Pharmacokinetic and Pharmacodynamic Parameters (ADME)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as unfavorable pharmacokinetics can lead to the failure of promising drug candidates. nih.govnih.gov In silico ADME prediction tools have become increasingly important for the early-stage evaluation of compounds, allowing for the filtering of molecules with potentially poor pharmacokinetic profiles. researchgate.net

For various series of pyridazine and pyridazinone derivatives, computational ADME studies have been conducted to evaluate their drug-likeness. semanticscholar.orgnih.govresearchgate.net These studies typically involve the calculation of a range of physicochemical properties and their comparison with established criteria for drug candidates, such as Lipinski's Rule of Five.

A study on novel pyridazin-3-one derivatives demonstrated that the designed compounds exhibited promising physicochemical properties and drug-likeness behavior, including optimal aqueous solubility, good oral bioavailability, and excellent intestinal absorption. nih.gov Similarly, in silico ADMET analysis of other pyridazine derivatives has been used to assess their potential as drug candidates. semanticscholar.orgimedpub.com

The following interactive data table presents a summary of key ADME parameters and the generally predicted properties for pyridazine-based compounds, which can serve as a guideline for the expected profile of this compound.

| ADME Parameter | Description | Predicted Property for Pyridazine Derivatives |

| Molecular Weight | The mass of one mole of the substance. | Generally compliant with Lipinski's Rule of Five (< 500 g/mol ). |

| LogP | The logarithm of the octanol/water partition coefficient, a measure of lipophilicity. | Values typically fall within the drug-like range. |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | Generally compliant with Lipinski's Rule of Five (≤ 5). |

| Hydrogen Bond Acceptors | The number of N and O atoms. | Generally compliant with Lipinski's Rule of Five (≤ 10). |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | Values are often indicative of good oral bioavailability. |

| Aqueous Solubility | The ability of the compound to dissolve in water. | Varies depending on the substituents, with the carboxylic acid group of the title compound expected to enhance solubility. |

| Human Intestinal Absorption | The extent to which the compound is absorbed from the gut into the bloodstream. | Generally predicted to be high for many pyridazine derivatives. |

| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross the BBB and enter the central nervous system. | Variable, depending on the overall polarity and size of the molecule. |

It is important to note that these are generalized predictions based on computational models for related structures. Experimental validation is necessary to confirm the actual QSAR and ADME profile of this compound.

Analytical and Spectroscopic Characterization Techniques in Pyridazin 3 Yloxy Acetic Acid Research

Vibrational Spectroscopy (IR, FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. The FT-IR spectrum of (Pyridazin-3-yloxy)acetic acid is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the spectrum arise from the carboxylic acid moiety. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption peak, generally found between 1760-1690 cm⁻¹. libretexts.orgmdpi.com For acetic acid itself, this peak appears around 1720 cm⁻¹. libretexts.org

The ether linkage (C-O-C) and the pyridazine (B1198779) ring also produce characteristic signals. The C–O stretching vibration of the ether group is expected to produce a band in the 1320-1210 cm⁻¹ region. Vibrations associated with the C=N and C=C bonds within the pyridazine ring typically appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridazine ring are expected just above 3000 cm⁻¹, while the C-H stretching of the methylene (B1212753) (-CH₂-) group is found just below 3000 cm⁻¹. mdpi.com

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Methylene | C-H stretch | ~2950 | Medium |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Pyridazine Ring | C=N, C=C stretch | 1600 - 1450 | Medium-Strong |

| Ether Linkage | C-O stretch | 1320 - 1210 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure and connectivity of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the ¹H NMR spectrum of this compound, each chemically distinct proton produces a signal with a specific chemical shift (δ), integration value, and splitting pattern.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often in the range of δ 10.0-13.0 ppm. compoundchem.comoregonstate.edu Its chemical shift can be highly variable depending on the solvent and concentration.

Pyridazine Ring Protons: The three protons on the pyridazine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). Their exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on their positions relative to the nitrogen atoms and the ether substituent. For the closely related compound 2-(pyridazin-3-yl)acetic acid lithium salt, signals for these protons are observed in this region.

Methylene Protons (-OCH₂-): The two protons of the methylene group are adjacent to an oxygen atom, which deshields them. This results in a singlet (as there are no adjacent protons to couple with) typically appearing in the range of δ 4.5-5.5 ppm. In similar structures, a two-proton singlet for a methylene linker has been observed at approximately δ 4.87 ppm. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Pyridazine-H | 7.0 - 9.0 | Multiplets | 3H |

| -O-CH₂- | 4.5 - 5.5 | Singlet | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (-COOH): The carbon of the carbonyl group is significantly deshielded and appears far downfield, typically in the range of δ 170-185 ppm. rsc.orgorgsyn.org

Pyridazine Ring Carbons: The carbons of the pyridazine ring are expected in the aromatic/heteroaromatic region. The carbon atom bonded to the oxygen (C3) would be the most deshielded of the ring carbons, with a predicted chemical shift around δ 164 ppm, based on data from pyridazin-3(2H)-one. rsc.org The other ring carbons would appear between δ 120-150 ppm. rsc.org

Methylene Carbon (-OCH₂-): The methylene carbon, being attached to an electronegative oxygen atom, is found in the range of δ 60-70 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 185 |

| Pyridazine C-3 (C-O) | ~164 |

| Pyridazine C-4, C-5, C-6 | 120 - 150 |

| -O-CH₂- | 60 - 70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₆H₆N₂O₃), the exact molecular weight is 154.04 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 154. This molecular ion can then undergo fragmentation. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info Another likely fragmentation pathway involves cleavage of the ether bond.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Loss from Molecular Ion |

| 154 | [C₆H₆N₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 109 | [C₅H₅N₂O]⁺ | Loss of -COOH (m/z 45) |

| 95 | [C₅H₅N₂]⁺ | Loss of -OCH₂COOH |

| 79 | [C₄H₃N₂]⁺ | Pyridazine fragment |

Spectroscopic Investigations of Molecular Interactions (e.g., with Proteins, Metal Surfaces)

Spectroscopic techniques are invaluable for studying how this compound and its derivatives interact with biological macromolecules like proteins. Fluorescence spectroscopy and Circular Dichroism (CD) are particularly useful for investigating binding to plasma proteins such as Human Serum Albumin (HSA). nih.gov

Fluorescence spectroscopy can be used to monitor the quenching of HSA's intrinsic fluorescence (originating from tryptophan and tyrosine residues) upon the addition of a binding molecule. mdpi.com A decrease in fluorescence intensity suggests an interaction. nih.gov By analyzing the quenching data, one can determine binding constants (Kₐ) and the number of binding sites, indicating the affinity of the compound for the protein. nih.govnih.gov The mechanism of quenching (static or dynamic) can also be elucidated, providing insight into whether a stable ground-state complex is formed. nih.gov

Circular Dichroism (CD) spectroscopy is employed to detect changes in the secondary structure of the protein upon ligand binding. mdpi.com Significant alterations in the CD spectrum of HSA in the presence of the compound would indicate that the binding event induces conformational changes in the protein's α-helical structure. nih.gov Studies on similar pyridazinone derivatives have used these techniques to confirm binding to HSA, primarily through hydrophobic interactions and hydrogen bonding. nih.govsemanticscholar.org

Table 5: Spectroscopic Techniques for Studying Molecular Interactions

| Technique | Principle | Information Obtained |

| Fluorescence Spectroscopy | Measures changes in protein's intrinsic fluorescence upon ligand binding. | Binding affinity (Kₐ), number of binding sites, quenching mechanism. |

| Circular Dichroism (CD) | Measures differences in the absorption of left- and right-circularly polarized light. | Changes in protein secondary structure (e.g., α-helix, β-sheet content). |

Future Perspectives and Emerging Research Avenues for Pyridazin 3 Yloxy Acetic Acid

Development of Novel Pyridazine-Based Therapeutic Agents

The pyridazine (B1198779) nucleus is a versatile scaffold that allows for extensive functionalization, making it an attractive starting point for the design of new drugs. researchgate.net Researchers have successfully developed pyridazinone derivatives with a range of therapeutic applications, from cardiotonic agents like pimobendan (B44444) and levosimendan (B1675185) to anti-inflammatory drugs such as emorfozan. nih.gov The future for (Pyridazin-3-yloxy)acetic acid in this domain lies in the systematic exploration of its own therapeutic potential, leveraging the knowledge gained from its chemical relatives.

Future research could focus on synthesizing a library of derivatives based on the this compound core. Modifications could be strategically made to the pyridazine ring and the acetic acid side chain to explore structure-activity relationships (SAR). For instance, substitution at the C4, C5, and C6 positions of the pyridazine ring could significantly influence the compound's biological activity. The acetic acid moiety also presents opportunities for derivatization, such as esterification or amidation, to modulate pharmacokinetic properties.

The potential therapeutic areas for this compound and its derivatives are vast. Given the known anti-inflammatory properties of many pyridazine compounds, it would be a logical starting point to investigate its efficacy in inflammatory disease models. researchgate.net Furthermore, its structural similarity to certain classes of herbicides and plant growth regulators could also warrant investigation into its agrochemical applications.

| Compound Class | Example of Activity | Potential Application | Reference |

|---|---|---|---|

| 6-Phenylpyridazin-3(2H)-one derivatives | Analgesic and anti-inflammatory | Pain and inflammation management | researchgate.net |

| Pyridazinone-based cardiotonics | Positive inotropic and vasodilatory effects | Congestive heart failure | nih.gov |

| Substituted pyridazinones | Antimicrobial and antifungal | Infectious diseases | researchgate.net |

| Fused pyridazinone systems | Anticancer | Oncology | researchgate.net |

Exploration of New Biological Targets and Mechanisms

A key aspect of future research on this compound will be the identification and validation of its biological targets. The diverse activities of pyridazine derivatives suggest that they can interact with a wide range of proteins and signaling pathways. For example, some pyridazinones have been shown to inhibit enzymes like cyclooxygenase (COX), while others target phosphodiesterases or various kinases. nih.gov

Initial screening of this compound against a panel of known drug targets could provide valuable insights into its mechanism of action. High-throughput screening assays, including enzymatic assays and receptor binding studies, would be instrumental in this phase. Once a primary target is identified, further studies would be necessary to elucidate the precise molecular interactions and the downstream effects on cellular pathways.

The unique structural feature of this compound, the ether linkage at the 3-position, may confer a novel pharmacological profile compared to the more extensively studied N-substituted pyridazinones. This structural difference could lead to interactions with new or less-explored biological targets. For instance, the potential for this compound to act as a bioisostere for other chemical groups could be a fruitful area of investigation. nih.gov

Advanced Computational Modeling for Drug Discovery

In silico methods are indispensable tools in modern drug discovery, and they will undoubtedly play a crucial role in unlocking the potential of this compound. Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can accelerate the drug development process by predicting the biological activity and pharmacokinetic properties of novel compounds. semanticscholar.orgmdpi.com

For this compound, computational studies can be employed at various stages of research. Initially, molecular docking could be used to predict its binding affinity to a wide range of biological targets, helping to prioritize experimental screening efforts. As experimental data becomes available, QSAR models can be developed to establish a correlation between the structural features of this compound derivatives and their biological activity. This will guide the design of more potent and selective analogs.

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives. nih.gov This information is critical for optimizing the drug-like properties of lead compounds and increasing the likelihood of their success in later stages of development.

| Computational Method | Application | Expected Outcome for this compound Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential protein targets and understanding of binding interactions. | semanticscholar.org |

| 3D-QSAR | Correlating 3D structural properties with biological activity. | Guiding the design of new derivatives with enhanced potency. | nih.gov |

| Molecular Dynamics Simulations | Studying the dynamic behavior of ligand-protein complexes. | Assessing the stability of binding and conformational changes. | researchgate.net |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. | Early identification of potential liabilities and optimization of drug-like properties. | nih.gov |

Innovations in Synthetic Methodologies for Pyridazine Scaffolds

The exploration of the therapeutic potential of this compound will be heavily reliant on the availability of efficient and versatile synthetic routes. While numerous methods exist for the synthesis of the pyridazine and pyridazinone core, the specific synthesis of 3-oxypyridazine derivatives, particularly those with an acetic acid moiety, may require novel or optimized synthetic strategies. journalijcar.orgmdpi.com

Future research in this area could focus on developing new synthetic methodologies that allow for the facile and high-yield synthesis of this compound and its analogs. This could involve the exploration of new catalysts, reaction conditions, and starting materials. For example, modern synthetic techniques such as microwave-assisted synthesis could be employed to accelerate reaction times and improve yields. ajol.info

The development of modular synthetic routes would be particularly valuable, as it would enable the rapid generation of a diverse library of derivatives for biological screening. This would facilitate a comprehensive exploration of the structure-activity landscape around the this compound scaffold. Furthermore, the development of enantioselective synthetic methods could be important if chiral centers are introduced into the molecule, as different enantiomers often exhibit distinct biological activities.

Q & A

Q. Advanced

- Enzyme inhibition : Use fluorescence-based assays (e.g., soluble epoxide hydrolase inhibition) with IC₅₀ calculations .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, using derivatives as positive controls .

- Cellular uptake : Radiolabeled (¹⁴C) analogs can track intracellular accumulation, as demonstrated in astrocyte studies .

What structural modifications enhance the compound’s pharmacological activity?

Advanced

Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the pyridazine ring’s 4-position improves bioactivity. For instance, 4-chlorobenzyl-substituted pyridazine derivatives show enhanced antibacterial potency . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like COX-2 .

How does pH affect the stability of this compound in aqueous solutions?

Advanced

Stability studies (e.g., hydrolysis kinetics) reveal degradation at pH < 3 or > 10. Use HPLC-UV to monitor degradation products, such as pyridazin-3-ol and glycolic acid. Buffered solutions (pH 6–8) at 4°C maximize shelf life .

How can contradictory data on the compound’s solubility be resolved?

Advanced

Discrepancies often arise from polymorphic forms or residual solvents. Characterize batches via XRD (e.g., monoclinic vs. triclinic crystals) and DSC to identify polymorphs. Use standardized solvent systems (e.g., ethanol/water) for solubility measurements .

What analytical strategies identify degradation products under accelerated storage conditions?

Advanced

GC-MS or LC-QTOF identifies volatile and non-volatile degradants. For example, thermal degradation at 40°C may yield pyridazine fragments, detectable via electron ionization (EI) MS .

Can computational modeling predict the compound’s interaction with biological targets?

Advanced

Yes. Molecular dynamics simulations (AMBER/CHARMM force fields) model binding to receptors like GABA transporters. Docking studies using PyRx or Schrödinger Suite validate interactions with key residues (e.g., hydrogen bonding with Serine-477 in sEH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。